Bis(methyldimethoxysilyl)methane

Description

Structure

3D Structure

Properties

IUPAC Name |

[dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H20O4Si2/c1-8-12(5,9-2)7-13(6,10-3)11-4/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSRZWOEDXOVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C[Si](C)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18297-79-5 | |

| Record name | 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(methyldimethoxysilyl)methane: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of bis(methyldimethoxysilyl)methane (CAS No. 18297-79-5), a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, synthesis, reactivity, and diverse applications of this unique molecule, grounding all claims in authoritative sources.

Introduction and Molecular Structure

This compound, with the IUPAC name [dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane, is an organosilicon compound featuring two silicon atoms bridged by a methylene group.[1][2] Each silicon atom is also bonded to a methyl group and two methoxy groups. This structure, particularly the presence of hydrolyzable methoxy groups, is central to its utility as a crosslinking and coupling agent.[3][4] Its unique arrangement allows for the formation of stable, flexible siloxane networks, making it a valuable component in advanced materials.[3]

The molecular structure imparts a combination of organic and inorganic characteristics, enabling compatibility with a wide range of materials and surfaces. The central Si-CH₂-Si backbone provides a stable, flexible linkage, while the reactive methoxy groups serve as handles for chemical modification, primarily through hydrolysis and condensation reactions.[3][4]

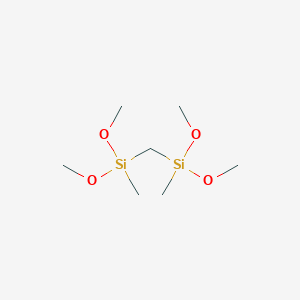

Caption: Molecular structure of this compound.

Core Physicochemical Properties

This compound is a clear liquid at room temperature.[3] Its physical properties are critical for handling, storage, and application process design. The moderate boiling point and liquid state facilitate its use in various industrial processes.[3]

| Property | Value | Source(s) |

| CAS Number | 18297-79-5 | [2][5] |

| Molecular Formula | C₇H₂₀O₄Si₂ | [3][5] |

| Molecular Weight | 224.40 g/mol | [1][3] |

| Appearance | Clear Liquid | [3] |

| Boiling Point | 175.6 - 184 °C | [3][5][6] |

| Density | 0.931 - 0.968 g/cm³ | [5][7] |

| Refractive Index | 1.404 - 1.4121 | [5][8] |

| Flash Point | 48.8 - >65 °C | [3][5] |

| Vapor Pressure | 1.53 mmHg at 25°C | [3][5] |

Synthesis and Purification

The synthesis of this compound typically involves the methoxylation of its chlorinated precursor, bis(methyldichlorosilyl)methane. This is a standard nucleophilic substitution reaction at the silicon center. The choice of the methoxylating agent and reaction conditions is crucial to ensure high yield and purity, minimizing side reactions.

Representative Synthesis Protocol

The following protocol is a representative method based on common organosilicon chemistry principles, utilizing the reaction between bis(methyldichlorosilyl)methane and a methoxy source like sodium methylate or methanol in the presence of a base.

Causality: The reaction leverages the high reactivity of the Si-Cl bond towards nucleophiles. Methanol, in the presence of a base (like triethylamine) to scavenge the HCl byproduct, or a pre-formed methoxide salt, readily displaces the chloride ions to form the more stable Si-OCH₃ bonds. The use of an anhydrous solvent is critical to prevent premature hydrolysis of the starting material and product.

Caption: A representative workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Preparation: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire apparatus is flame-dried to ensure anhydrous conditions.

-

Charging Reactants: The flask is charged with bis(methyldichlorosilyl)methane and an anhydrous solvent such as toluene.[5]

-

Reaction: The solution is cooled in an ice bath. A solution of anhydrous methanol and a stoichiometric excess of a base (e.g., triethylamine) is added dropwise from the dropping funnel, maintaining the reaction temperature below 10°C.

-

Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

Work-up: The precipitated salt (e.g., triethylamine hydrochloride) is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield the final clear liquid.

Chemical Reactivity: The Role of Hydrolysis and Condensation

The primary reactivity of this compound stems from its methoxysilyl groups, which are susceptible to hydrolysis.[3][4] This reaction is the first step in its function as a crosslinker or coupling agent.

Hydrolysis

In the presence of water, the methoxy groups (Si-OCH₃) are replaced by hydroxyl groups (Si-OH), forming silanols and releasing methanol as a byproduct.[9] This reaction can be catalyzed by either acids or bases.[5]

-

Acid Catalysis: Involves protonation of the methoxy oxygen, making the silicon atom more electrophilic and susceptible to attack by water.

-

Base Catalysis: Involves the direct attack of a hydroxide ion on the silicon atom.[5]

Condensation

The newly formed, reactive silanol groups can then undergo condensation reactions with other silanols or with unhydrolyzed methoxy groups to form stable silicon-oxygen-silicon (siloxane) bridges.[5] This process releases either water or methanol and is the key step in building a polymer network. The bifunctional nature of the molecule allows it to act as a linear chain extender or crosslinker, connecting two polymer chains or surfaces.

Caption: General mechanism of hydrolysis and condensation.

Applications in Materials Science

The ability of this compound to form durable siloxane networks makes it a valuable component in numerous industrial applications.

-

Silicone Rubber Manufacturing: It acts as a crosslinking agent, significantly enhancing the mechanical strength, stability, and durability of silicone rubber products.[3][5]

-

Adhesives and Sealants: Employed as a coupling agent, it chemically bonds organic resins to inorganic surfaces (like glass or metals), improving adhesion and longevity.[3][5]

-

High-Performance Coatings: When added to coating formulations, it improves adhesion to substrates and enhances the durability and scratch resistance of the coating.[3][5]

-

Electronics and Electrical Components: It is used to improve the performance of silicone-based materials in insulators and encapsulants, ensuring the reliability of electronic devices.[5]

-

Medical and Healthcare: The compound is used in the production of silicone-based medical devices and implants, where its ability to enhance stability and mechanical properties is critical for safety and performance.[5]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1][9] It is harmful if swallowed, inhaled, or in contact with skin.[9]

-

Handling: Use only in well-ventilated areas and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[4][9] Keep away from heat, sparks, open flames, and other ignition sources.[4][9] Take precautionary measures against static discharge.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Decomposition: The material decomposes in the presence of moisture to liberate methanol.[9] Chronic exposure to methanol can have adverse effects on the central nervous system.[9]

Conclusion

This compound stands out as a pivotal organosilicon intermediate. Its defined structure, with a flexible methylene bridge and reactive methoxysilyl functional groups, provides a predictable platform for creating advanced materials. Its primary value lies in its role as a crosslinker and coupling agent, where it significantly enhances the mechanical and adhesive properties of polymers. For researchers and developers, a thorough understanding of its hydrolysis and condensation chemistry is key to harnessing its full potential in applications ranging from industrial coatings to next-generation medical devices.

References

-

LookChem. Cas 18297-79-5, this compound. [Link]

-

ChemSrc. This compound (cas 18297-79-5) SDS/MSDS download. [Link]

-

ChemBK. This compound. [Link]

-

Gelest. sib1635.0 - this compound Safety Data Sheet. [Link]

-

PubChem. 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane. [Link]

-

ChemBK. Name:this compound,CAS:18297-79-5. [Link]

-

Changfu Chemical. Bis(trimethoxysilyl)methane CAS: 5926-29-4. [Link]

-

Paulusse Research Group. 1H and 13C NMR Chemical Shifts of Trace Impurities. [Link]

-

SpectraBase. Tert-butoxy bis(dimethylamino)methane - Optional[1H NMR] - Spectrum. [Link]

- Brinker, C.J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

ChemBK. 18297-79-5. [Link]

Sources

- 1. Cas 18297-79-5,this compound | lookchem [lookchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0254518) [hmdb.ca]

- 4. dakenchem.com [dakenchem.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Bis(methyldimethoxysilyl)methane synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Bis(methyldimethoxysilyl)methane

Abstract

This compound (CAS No. 18297-79-5) is a versatile organosilicon compound pivotal to advancements in material science. Characterized by two methyldimethoxysilyl groups bridged by a methylene unit, its unique bifunctionality makes it an indispensable component in the formulation of high-performance polymers. This guide provides a comprehensive overview of its synthesis, with a focus on the Grignard reaction methodology, detailed protocols for its characterization using modern analytical techniques, and an exploration of its primary industrial applications. This document is intended for researchers, chemists, and material scientists engaged in the development of novel silicone-based materials.

Introduction and Physicochemical Profile

This compound, with the IUPAC name [dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane, is a key organosilane precursor.[1][2] Its molecular structure, featuring two reactive methoxy groups on each silicon atom, allows it to undergo hydrolysis and condensation reactions. This reactivity is the foundation of its utility as a crosslinking agent and a coupling agent.[3][4] When incorporated into a polymer matrix, it forms robust, three-dimensional siloxane networks (Si-O-Si), which significantly enhance the mechanical, thermal, and adhesive properties of the base material.[3][5]

The compound is a clear, flammable liquid with a boiling point of 184°C.[3][6] Its properties make it suitable for a wide range of industrial processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18297-79-5 | [1][2][3] |

| Molecular Formula | C₇H₂₀O₄Si₂ | [1][2][3] |

| Molecular Weight | 224.40 g/mol | [1][2] |

| Appearance | Clear Liquid | [3] |

| Boiling Point | 184°C | [3][6] |

| Flash Point | >65°C | [3] |

| Refractive Index | 1.4121 | [6][7] |

| Purity | ≥95% | [3] |

Synthesis Methodology: Grignard Reaction Pathway

The formation of silicon-carbon bonds is a cornerstone of organosilicon chemistry. While several methods exist, including direct process and hydrosilylation, the Grignard reaction remains a highly versatile and historically significant method for synthesizing a vast array of organosilanes.[8] The following section details a robust, field-proven protocol for the synthesis of this compound based on Grignard chemistry.

Principle of Synthesis

The core of this synthesis involves the reaction of a Grignard reagent with a suitable chlorosilane. A logical and efficient approach is the reaction between the Grignard reagent formed from bromochloromethane and methyldimethoxychlorosilane. The Grignard reagent acts as a nucleophilic methylene carbanion equivalent, which displaces the chloride on the silicon atom, forming the desired Si-C-Si bridge.

Causality Behind Experimental Design:

-

Inert Atmosphere: Grignard reagents are highly reactive towards atmospheric oxygen and moisture. Therefore, the entire reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent quenching and formation of unwanted byproducts.

-

Anhydrous Solvents: The use of dry solvents, typically diethyl ether or tetrahydrofuran (THF), is critical as any trace of water will protonate and destroy the Grignard reagent.

-

Controlled Addition: The addition of the chlorosilane to the Grignard reagent is performed slowly and at a reduced temperature. This "normal addition" protocol helps to control the exothermic reaction and minimize side reactions, ensuring a higher yield of the fully substituted product.[8]

Diagram 1: Grignard Synthesis Workflow

Caption: Major industrial applications driven by the compound's unique chemical properties.

-

Silicone Rubber Manufacturing: As a crosslinking agent, it creates a durable three-dimensional network within silicone polymers, significantly improving tensile strength and heat resistance for products like seals and gaskets. [3][4]* Adhesives and Sealants: It acts as a molecular bridge between organic polymers and inorganic substrates (like glass or metal), a critical function for creating strong, long-lasting bonds in the automotive and construction industries. [3][4]* Coatings: When added to coating formulations, it enhances adhesion and provides a more durable, scratch-resistant surface. [4]* Electronics: In the electronics sector, it improves the performance of silicone materials used for insulating and protecting sensitive components. [4]* Advanced Materials: The reactive methoxy groups serve as handles for further chemical modification, making it a key intermediate in the synthesis of advanced hybrid materials, such as hydrophobic coatings. [3]

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. [1][7]* Handling: Always handle in a well-ventilated area or a fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition. [9]* Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of it according to local regulations.

Conclusion

This compound is a cornerstone of modern organosilicon chemistry. Its synthesis via the Grignard pathway is a classic and reliable method, yielding a high-purity product that can be rigorously verified through standard analytical techniques. Its ability to enhance material performance makes it an invaluable tool for scientists and engineers pushing the boundaries of what is possible in polymer science, electronics, and advanced coatings.

References

-

Cas 18297-79-5,this compound | lookchem. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]

-

GRIGNARD REAGENTS AND SILANES. (n.d.). Gelest, Inc. Retrieved January 15, 2026, from [Link]

-

3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (2021). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Practical synthesis of tris(trimethylsilyl)methyl bromide and its conversion to the corresponding Grignard reagent and (tris(trimethylsilyl)methyl)lithium. (1996). ACS Publications. Retrieved January 15, 2026, from [Link]

-

This compound. (n.d.). ChemBK. Retrieved January 15, 2026, from [Link]

-

Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (2021). ACS Publications. Retrieved January 15, 2026, from [Link]

-

A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis of bis(2-pyridylthio)methyl zinc hydride and catalytic hydrosilylation and hydroboration of CO2. (2017). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

NMR Spectrum Analysis. (2021). Reddit. Retrieved January 15, 2026, from [Link]

-

FTIR TESTING. (n.d.). Air Hygiene. Retrieved January 15, 2026, from [Link]

Sources

- 1. 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane | C7H20O4Si2 | CID 22340669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. dakenchem.com [dakenchem.com]

- 4. Cas 18297-79-5,this compound | lookchem [lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. gelest.com [gelest.com]

- 9. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

Bis(methyldimethoxysilyl)methane molecular structure and formula

An In-Depth Technical Guide to Bis(methyldimethoxysilyl)methane

Authored by: Gemini, Senior Application Scientist

Introduction: A Bridge in Organosilicon Chemistry

This compound (CAS No. 18297-79-5) is a unique organosilicon compound characterized by two methyldimethoxysilyl groups linked by a central methylene bridge.[1] This structure positions it as a cornerstone molecule in advanced materials science.[1] Unlike simple monofunctional silanes, its dipodal nature allows it to act as a stable, flexible linker and a potent crosslinking agent. The reactivity of the molecule is primarily governed by the four methoxy groups, which are susceptible to hydrolysis.[1] This reaction is the linchpin of its utility, enabling the formation of robust siloxane (Si-O-Si) networks. This guide provides a comprehensive overview of its molecular structure, properties, functional mechanisms, and key applications for professionals in research and development.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound lies in its structure and nomenclature. This compound is systematically named and identified by several international standards.

1.1. Formula and Identifiers A compound's unique identifiers are crucial for unambiguous sourcing and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 18297-79-5 | [2][3][4] |

| Molecular Formula | C₇H₂₀O₄Si₂ | [1][2][3] |

| Molecular Weight | 224.40 g/mol | [1][3][5] |

| IUPAC Name | [dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane | [3][5] |

| InChI Key | IBSRZWOEDXOVEO-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | CO(C(OC)OC)OC | [3][5] |

1.2. Molecular Architecture The core structure consists of a central methylene (-CH₂-) group forming a bridge between two silicon atoms. Each silicon atom is, in turn, bonded to a methyl group (-CH₃) and two methoxy groups (-OCH₃). This architecture is visualized below.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and processing conditions in industrial and laboratory settings. It is typically supplied as a clear liquid with a minimum purity of 95%.[1][3]

| Property | Value | Source |

| Appearance | Clear liquid | [1] |

| Boiling Point | 175.59 - 184 °C at 760 mmHg | [1][2][6] |

| Density | 0.931 - 0.968 g/cm³ | [2][4] |

| Refractive Index | 1.404 - 1.4121 | [2][4][7] |

| Flash Point | 48.8 - >65 °C | [1][2] |

| Vapor Pressure | 1.53 mmHg at 25 °C | [1][2] |

These properties, particularly its liquid state at room temperature and moderate boiling point, facilitate its use in various formulations without the need for extreme processing temperatures.[1]

Reactivity and Functional Mechanism

The primary utility of this compound stems from the reactivity of its Si-OCH₃ bonds. These bonds undergo hydrolysis in the presence of water, often catalyzed by an acid or base, to form silanol (Si-OH) groups and release methanol as a byproduct.[1][8] These silanol intermediates are highly reactive and readily undergo condensation reactions with other silanols or hydroxyl groups on inorganic surfaces to form stable siloxane (Si-O-Si) or Si-O-Substrate linkages.

This two-step process is the foundation of its function as both a crosslinker and a coupling agent.

Caption: Reaction mechanism of this compound.

This dual reactivity allows the molecule to form robust, three-dimensional networks within polymers or create a strong covalent bridge between organic resins and inorganic surfaces.[1]

Industrial and Research Applications

The unique bifunctional nature of this compound makes it a versatile component in several high-performance material applications.

-

Silicone Rubber Manufacturing : As a crosslinking agent, it significantly enhances the mechanical strength, thermal stability, and durability of silicone rubber.[1][2] The methylene bridge provides flexibility, while the resulting siloxane network imparts resilience, making it essential for producing high-quality seals, gaskets, and encapsulants.[1][2]

-

Adhesives and Sealants : In this sector, it functions as a coupling agent.[1][2] It chemically bonds organic polymers to inorganic substrates like glass, metals, and ceramics, drastically improving adhesion strength and longevity, which is critical in the automotive, construction, and aerospace industries.[1]

-

High-Performance Coatings : When incorporated into coating formulations, it improves adhesion to the substrate and enhances scratch resistance and durability.[1][2] Its ability to form a strong bond at the organic-inorganic interface makes it ideal for protective coatings in demanding environments.[1]

-

Electronics and Electrical Components : It is used to improve the performance of silicone-based materials in insulators, encapsulants, and potting compounds.[2] Its contribution to mechanical stability ensures the reliability and longevity of sensitive electronic devices.[2]

-

Silane Precursor : In research, it serves as a key intermediate in organosilicon synthesis.[1] The reactive methoxy groups allow for the controlled introduction of silicon-based functionalities into novel polymers and hybrid materials, aiding the development of advanced materials like hydrophobic surfaces and self-healing composites.[1]

Safety and Handling

As with any reactive chemical, proper handling of this compound is paramount. It is classified as a flammable liquid and vapor.[5][8]

5.1. Core Safety Protocols

-

Prevention : Keep away from heat, sparks, open flames, and other ignition sources.[8][9] Containers should be kept tightly closed and grounded during transfer.[8][9] Use in a well-ventilated area or outdoors is required.[8][9]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses or face shields, and appropriate lab clothing to avoid skin and eye contact.[9]

-

Handling : Avoid breathing vapors or mist.[9] Do not eat, drink, or smoke when using this product.[8] Take precautionary measures against static discharge.[8]

-

Reaction with Moisture : The material decomposes slowly in contact with moist air or water, liberating flammable and toxic methanol.[8] This reaction should be considered during storage and handling.

-

First Aid :

-

Storage : Store in a cool, dry, and well-ventilated place.[9][10]

Conclusion

This compound stands out as a highly versatile and efficient organosilicon compound.[1] Its distinct molecular architecture, featuring a flexible methylene bridge and reactive dimethoxysilyl functional groups, enables its critical role as a crosslinker and coupling agent. By facilitating the creation of stable, high-strength bonds within polymers and at the interface of disparate materials, it is indispensable for advancing the performance of silicone rubbers, adhesives, coatings, and electronic components.[1][2] For researchers and developers, it offers a reliable platform for creating next-generation materials with enhanced durability and functionality.[1]

References

-

LookChem. Cas 18297-79-5, this compound. [Link]

-

PubChem. 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane. [Link]

-

ChemBK. This compound. [Link]

-

Gelest. This compound Safety Data Sheet. [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. Cas 18297-79-5,this compound | lookchem [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 18297-79-5 [chemicalbook.com]

- 5. 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane | C7H20O4Si2 | CID 22340669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

An In-Depth Technical Guide to BIS(METHYLDIMETHOXYSILYL)METHANE (CAS 18297-79-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of BIS(METHYLDIMETHOXYSILYL)METHANE, CAS number 18297-79-5. This organosilicon compound, characterized by two methyldimethoxysilyl groups linked by a methylene bridge, is a versatile precursor and crosslinking agent in materials science. While its primary applications lie outside of direct pharmaceutical development, its role in modifying material surfaces and forming silicone networks is pertinent to biomedical devices and drug delivery systems. This guide consolidates available data on its chemical and physical characteristics, provides an understanding of its synthesis and reactivity, and discusses its toxicological profile in the context of related alkoxysilanes, offering a foundational resource for researchers in chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound is an organosilicon compound with the molecular formula C7H20O4Si2. It is also known by its IUPAC name, [dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane. The molecule features a central methylene group bridging two silicon atoms, each of which is also bonded to a methyl group and two methoxy groups.

Molecular Structure

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 18297-79-5 | [1] |

| Molecular Formula | C7H20O4Si2 | [1][2][3] |

| Molecular Weight | 224.40 g/mol | [1][2] |

| Appearance | Clear liquid | [4] |

| Boiling Point | 175.59°C to 184°C at 760 mmHg | [2][3] |

| Density | ~0.931 - 0.968 g/cm³ | [2] |

| Refractive Index | ~1.404 - 1.4121 | [2][3] |

| Flash Point | 48.811°C to >65°C | [2][4] |

| Vapor Pressure | 1.53 mmHg at 25°C | [2][4] |

| Solubility | Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and hexane.[5] | [5] |

| Hydrolytic Sensitivity | Reacts slowly with water/moisture. |

Synthesis and Characterization

Synthetic Routes

One potential pathway begins with the formation of a Grignard reagent from a dihalomethane, followed by reaction with a methoxychlorosilane. A more likely industrial route involves the reaction of bis(methyldichlorosilyl)methane with a methoxide source, such as sodium methoxide or methanol in the presence of a base.

Figure 2: Plausible Synthetic Pathway for this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol based on common organosilicon synthesis techniques. Researchers should optimize conditions for their specific setup.

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The system is flame-dried and kept under an inert atmosphere of nitrogen.

-

Reactant Charging: The flask is charged with bis(methyldichlorosilyl)methane and an anhydrous, non-protic solvent (e.g., toluene or THF).

-

Nucleophilic Substitution: A solution of methanol (4 equivalents) and a non-nucleophilic base such as triethylamine (to scavenge the HCl byproduct) in the same solvent is added dropwise to the stirred solution of the chlorosilane. The reaction is typically performed at reduced temperatures (e.g., 0 °C) to control the exotherm.

-

Reaction Monitoring and Workup: The reaction progress is monitored by techniques such as GC-MS or TLC. Upon completion, the triethylamine hydrochloride salt is filtered off.

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.

Spectroscopic Characterization

While a publicly available, peer-reviewed full spectral analysis for this specific compound is elusive, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:

-

A singlet for the two methyl groups attached to the silicon atoms.

-

A singlet for the four methoxy groups.

-

A singlet for the central methylene bridge protons.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for:

-

The methyl carbons attached to silicon.

-

The methoxy carbons.

-

The central methylene bridge carbon.

-

-

FT-IR: The infrared spectrum would be characterized by strong Si-O-C stretching bands, typically in the region of 1000-1100 cm⁻¹.[5] Other expected peaks would correspond to C-H stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for alkoxysilanes, including loss of methoxy and methyl groups.

Reactivity and Stability

Hydrolysis and Condensation

The core reactivity of this compound is dictated by the presence of the methoxysilyl groups. These groups are susceptible to hydrolysis in the presence of water, a reaction that can be catalyzed by either acid or base.

The hydrolysis proceeds in a stepwise manner, replacing the methoxy groups with hydroxyl groups to form silanols. These silanol intermediates are reactive and can undergo condensation with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds. This process is the basis for its use as a crosslinking and coupling agent.

Figure 3: General Mechanism of Hydrolysis and Condensation of this compound.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric bulk of the substituents on the silicon atom. Generally, methoxysilanes hydrolyze more rapidly than ethoxysilanes. The condensation of the resulting silanols to form a stable network is a key feature in its material science applications.

Stability

This compound is stable under anhydrous conditions. However, it should be stored in a tightly sealed container to prevent slow hydrolysis by atmospheric moisture. Thermally, it is relatively stable, as indicated by its high boiling point, but will decompose at very high temperatures.

Applications in Research and Development

The primary utility of this compound is in materials science, where its bifunctional nature allows it to act as a crosslinking or coupling agent.

-

Silicone Polymers: It can be used to crosslink silicone polymers, enhancing their mechanical strength and thermal stability for applications in elastomers, resins, and coatings.[2]

-

Surface Modification: As a coupling agent, it can modify the surface of inorganic materials (like glass, metals, or ceramics) to improve their adhesion to organic polymers.[6][7][8] This is crucial in the development of composite materials.

-

Biomedical Materials: While not a direct therapeutic agent, its role in surface modification is relevant to the biomedical field. Silane coupling agents are used to:

Toxicology and Safety

GHS Hazard Classification

According to aggregated GHS information, this compound is classified as:

-

Flammable liquid and vapor (Category 3).

-

Harmful if swallowed (Acute toxicity, oral - Category 4).[9][10]

-

Harmful in contact with skin (Acute toxicity, dermal - Category 4).[9][10]

-

Harmful if inhaled (Acute toxicity, inhalation - Category 4).[9][10]

Toxicological Profile

There is a lack of specific toxicological studies for this compound. However, the toxicity of alkoxysilanes is generally related to their hydrolysis products. The hydrolysis of this compound releases methanol, which has known toxic effects.

For drug development professionals, it is important to note that while the parent compound may be used to modify a delivery vehicle or device, any potential for leaching or degradation to form toxic byproducts must be rigorously assessed. General studies on silane coupling agents suggest they can have good biocompatibility when properly cured and integrated into a material matrix. However, the cytotoxicity of any residual, unreacted silane or its hydrolysis byproducts would be a concern in biomedical applications.

Handling and Storage

-

Handling: Handle in a well-ventilated area, using appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and respiratory protection if ventilation is inadequate. Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of moisture and incompatible materials.[11]

Conclusion

This compound (CAS 18297-79-5) is a bifunctional organosilicon compound with well-defined physicochemical properties that make it a valuable tool in materials science. Its ability to undergo controlled hydrolysis and condensation to form stable siloxane networks underpins its use as a crosslinking and coupling agent. For researchers in materials science, it offers a means to enhance the mechanical and adhesive properties of polymers and composites. For professionals in drug development, its relevance lies in the potential for surface modification of biomedical devices and drug delivery systems to improve biocompatibility and performance. Future research into its specific biocompatibility and degradation profile would be beneficial for expanding its applications in the biomedical field.

References

- Silyl ether. (n.d.). In Grokipedia. Retrieved January 15, 2026.

- Li, Y., et al. (2023).

- Daken Chem. (2025). This compound (CAS 18297-79-5) A Versatile Organosilicon Compound For Industrial Applications.

- Lookchem. (n.d.). Cas 18297-79-5, this compound. Retrieved January 15, 2026.

- Zhang, X., et al. (2023).

-

PubMed. (2023). Silane coupling agent in biomedical materials. Retrieved from [Link]

- Alfa Chemistry. (n.d.). CAS 18297-79-5 this compound. Retrieved January 15, 2026.

- PubChem. (n.d.). 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane. Retrieved January 15, 2026.

- Echemi. (n.d.). 18297-79-5, this compound Formula. Retrieved January 15, 2026.

- ChemBK. (n.d.). This compound. Retrieved January 15, 2026.

- Lookchem. (n.d.). Cas 18297-79-5, this compound. Retrieved January 15, 2026.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Cas 18297-79-5,this compound | lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. The influence of silane coupling agents on the properties of α-TCP-based ceramic bone substitutes for orthopaedic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane | C7H20O4Si2 | CID 22340669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Bis(methyldimethoxysilyl)methane: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(methyldimethoxysilyl)methane, a versatile organosilicon compound, holds a significant position in the landscape of materials science. Its unique molecular architecture, featuring two methyldimethoxysilyl groups bridged by a methylene group, imparts a valuable combination of reactivity and stability. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and diverse applications, with a particular focus on its role as a crosslinking and coupling agent. While not directly employed as an active pharmaceutical ingredient, its utility in the fabrication of medical devices and advanced materials makes it a compound of interest for professionals in the broader field of drug development and healthcare.

Nomenclature and Identification

A clear and unambiguous understanding of a chemical entity begins with its nomenclature. This compound is identified by several names and registry numbers across various chemical databases.

IUPAC Name: The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is [dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane .

Synonyms: In scientific literature and commercial listings, this compound is also referred to by a variety of synonyms, including:

-

3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane

-

2,2,4,4-Tetramethoxy-1,3-Disilapentane

-

Si,Si,Si',Si'-tetramethoxy-Si,Si'-dimethyl-Si,Si'-methanediyl-bis-silane[1]

CAS Registry Number: The Chemical Abstracts Service (CAS) has assigned the unique identifier 18297-79-5 to this compound, which is crucial for database searches and regulatory purposes.

Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its distinct physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C7H20O4Si2 | [2] |

| Molecular Weight | 224.40 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 184 °C | [2][3] |

| Flash Point | >65 °C | [2] |

| Vapor Pressure | 1.53 mmHg at 25°C | [2] |

| Refractive Index | 1.4121 | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a chlorinated precursor with a methoxy source. A common precursor for this synthesis is bis(methyldichlorosilyl)methane.[4] The reaction proceeds via the substitution of the chlorine atoms with methoxy groups.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

Disclaimer: This is an illustrative protocol based on general chemical principles for similar reactions. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Materials:

-

Bis(methyldichlorosilyl)methane

-

Methanol (anhydrous) or Sodium Methoxide

-

Anhydrous, inert solvent (e.g., toluene or tetrahydrofuran)

-

Reaction vessel equipped with a stirrer, condenser, and dropping funnel

-

Distillation apparatus

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Bis(methyldichlorosilyl)methane in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of methanol or a solution of sodium methoxide to the reaction mixture via the dropping funnel, while maintaining the temperature below a specified limit to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., sodium chloride if sodium methoxide is used).

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reactants and solvents is critical to prevent the premature hydrolysis of the methoxy groups on the silicon atoms, which would lead to the formation of siloxanes and other unwanted side products.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Controlled Addition and Cooling: The reaction is often exothermic. Slow, controlled addition of the methoxy source and cooling of the reaction vessel are necessary to prevent a runaway reaction and ensure safety.

-

Fractional Distillation: This purification technique is effective for separating the desired product from unreacted starting materials and other volatile impurities based on differences in their boiling points.

Applications in Materials Science

The primary utility of this compound lies in its role as a crosslinking agent and a coupling agent, significantly enhancing the properties of various materials.[4]

Crosslinking Agent in Silicone Rubber

This compound serves as an effective crosslinking agent in the production of silicone rubber.[4] The methoxy groups can undergo hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) bonds, creating a three-dimensional network structure. This crosslinking process transforms the liquid silicone polymer into a solid, elastic material with improved mechanical properties.

Mechanism of Crosslinking:

Sources

Bis(methyldimethoxysilyl)methane hydrolysis and condensation reactions

An In-depth Technical Guide to the Hydrolysis and Condensation of Bis(methyldimethoxysilyl)methane

Abstract

This technical guide provides a comprehensive examination of the sol-gel chemistry of this compound, a key precursor in the synthesis of advanced organic-inorganic hybrid materials. Characterized by two methyldimethoxysilyl groups linked by a methane backbone, this molecule serves as a foundational building block for methylene-bridged polysilsesquioxanes.[1][2] These materials offer a unique combination of properties, including enhanced thermal stability and tailored network structures, making them invaluable in fields ranging from high-performance coatings to medical devices.[3][4] This document details the fundamental reaction mechanisms of hydrolysis and condensation, explores the critical factors influencing these processes, provides validated experimental protocols, and discusses methods for characterizing the resulting polymeric structures.

Introduction: The Significance of Methylene-Bridged Polysilsesquioxanes

This compound (C₇H₂₀O₄Si₂) is an organosilicon compound that acts as a versatile precursor in sol-gel processing.[1][5] Unlike traditional tetraalkoxysilanes that form purely inorganic silica networks, the presence of the stable, non-hydrolyzable Si-CH₂-Si bridge allows for the creation of hybrid organic-inorganic materials known as bridged polysilsesquioxanes.[6][7]

The core value of these materials lies in the molecular-level integration of an organic component (the methane bridge) into an inorganic siloxane (Si-O-Si) network.[2] This unique architecture imparts properties that are not achievable with either component alone, such as increased mechanical strength, controlled porosity, and improved adhesion to various substrates.[3][7] Understanding and controlling the conversion of the this compound monomer into this cross-linked network via hydrolysis and condensation is paramount for engineering materials with desired functionalities.[4]

Core Reaction Mechanisms: A Two-Stage Process

The transformation from monomer to a stable polysilsesquioxane network is a two-stage process involving hydrolysis and subsequent condensation.[8] Both stages can be effectively catalyzed by either acids or bases, with the choice of catalyst profoundly impacting the reaction kinetics and the morphology of the final material.[9]

Stage 1: Hydrolysis

Hydrolysis is the initial step where the methoxy groups (-OCH₃) on the silicon atoms are replaced by hydroxyl groups (-OH) upon reaction with water, producing methanol as a byproduct. This converts the precursor into a reactive silanol intermediate.

General Hydrolysis Reaction: (CH₃O)₂(CH₃)Si-CH₂-Si(CH₃)(OCH₃)₂ + 4H₂O ⇌ (HO)₂(CH₃)Si-CH₂-Si(CH₃)(OH)₂ + 4CH₃OH

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of a methoxy group's oxygen atom, which makes it a superior leaving group (methanol).[8][10] This is followed by a nucleophilic attack on the silicon atom by water.[8] This mechanism is generally rapid and proceeds until sufficient silanols are formed.[9]

-

Base-Catalyzed Hydrolysis: In a basic medium, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[8][11] This forms a pentacoordinate intermediate which then expels a methoxide ion.

Stage 2: Condensation

Condensation is the process where the newly formed silanol groups react with each other or with remaining methoxy groups to form stable siloxane (Si-O-Si) bridges, releasing water or methanol.[8] This step is responsible for the polymerization and cross-linking that builds the inorganic network.

Condensation Reactions:

-

Water-producing: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Alcohol-producing: ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH

The kinetics of condensation are highly dependent on pH. Under acidic conditions, condensation is typically the rate-limiting step and is slowest near the isoelectric point of the silanol.[9] Conversely, under basic conditions, condensation is significantly faster than hydrolysis, leading to rapid network formation once silanols are generated.[8]

Diagram of the Hydrolysis and Condensation Process

Caption: Overall workflow from monomer to polymer network.

Influential Factors on Reaction Kinetics and Material Structure

Control over the final material's properties is achieved by carefully manipulating the reaction conditions. The choice of catalyst, pH, water-to-silane ratio, and solvent are the most critical parameters.

| Parameter | Effect on Reaction and Structure | Typical Conditions & Rationale |

| Catalyst Type | Acids (e.g., HCl, Acetic Acid): Promote rapid hydrolysis but slower condensation, leading to more linear or weakly branched "polymeric" networks.[9][12] Bases (e.g., NH₄OH, NaOH): Promote rapid condensation, leading to highly branched, dense, "colloidal" or particulate structures.[8][9] | Acid: 0.01 M - 0.1 M HCl. Chosen for forming uniform films and coatings. Base: 0.1 M - 1 M NH₄OH. Chosen for synthesizing spherical particles. |

| pH | The rate of hydrolysis is generally minimized around neutral pH (~7).[9] The rate of condensation is also pH-dependent, influenced by the concentration of protonated or deprotonated silanol species.[9] | Acidic (pH 1-4): Favors hydrolysis over condensation.[8] Basic (pH 10-12): Favors condensation, leading to faster gelation. |

| Water to Silane Ratio (r) | A stoichiometric ratio (r=2 for bis(dimethoxy...)) is the minimum required. Sub-stoichiometric amounts of water result in incomplete hydrolysis and a less cross-linked network. Excess water can drive the reaction to completion and influence the final structure. | r = 2 to 10: Lower ratios may be used to control the initial reaction stages. Higher ratios ensure complete hydrolysis and are often used in particle synthesis. |

| Solvent | A co-solvent (e.g., ethanol, isopropanol) is typically required to homogenize the nonpolar silane precursor and the aqueous phase. The solvent type can influence reaction rates through polarity and its ability to participate in hydrogen bonding.[11] | Ethanol or THF: Common choices due to their miscibility with both water and the silane precursor. The volume ratio (e.g., 1:1 silane solution to water) is a key experimental variable. |

| Temperature | Higher temperatures increase the rates of both hydrolysis and condensation, leading to shorter gelation times. | 25°C to 65°C: Room temperature is common for controlled reactions. Elevated temperatures are used to accelerate the process, but can reduce control over the final structure.[13] |

General Experimental Protocol for Sol-Gel Synthesis

The following protocol provides a validated, step-by-step methodology for the hydrolysis and condensation of this compound. It is a foundational procedure that should be optimized for specific applications.

Materials and Reagents

-

This compound (Purity ≥95%)

-

Ethanol (or other suitable co-solvent)

-

Deionized Water

-

Catalyst: Hydrochloric Acid (HCl) or Ammonium Hydroxide (NH₄OH)

-

Reaction Vessel (e.g., jacketed glass reactor)

-

Magnetic Stirrer

Step-by-Step Methodology

-

Solution Preparation: Prepare a solution of the co-solvent (ethanol) and deionized water. A typical starting point is a 1:1 v/v ratio.

-

Catalyst Addition: Adjust the pH of the solvent/water mixture by adding the chosen catalyst. For acid catalysis, adjust to a pH between 2.0 and 4.0.[8] For base catalysis, adjust to a pH between 10 and 11.

-

Precursor Addition: While vigorously stirring the catalyzed solution, add the this compound precursor dropwise to the desired final concentration (e.g., 5-10% v/v). The precursor should be handled in a dry environment to prevent premature hydrolysis.[1]

-

Hydrolysis & Condensation: Allow the reaction to proceed under continuous stirring at a controlled temperature (e.g., 25°C). The time required for this step can range from minutes to several hours, depending on the catalyst and temperature. Gelation indicates the formation of a continuous network.

-

Aging: Once a gel has formed, it is typically aged for a period (e.g., 24-48 hours) in its mother liquor. This step allows for further condensation and strengthening of the siloxane network.

-

Drying: The gel is then dried to remove the solvent and byproducts. The method of drying (e.g., ambient air, oven, or supercritical drying) will significantly impact the porosity and density of the final material.

Diagram of the Experimental Workflow

Caption: Step-by-step sol-gel experimental workflow.

Characterization of Methylene-Bridged Polysilsesquioxanes

A suite of analytical techniques is employed to understand the extent of reaction and the structural properties of the resulting material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is particularly powerful for tracking the hydrolysis and condensation reactions by identifying the different silicon environments (T-species) as methoxy groups are replaced by hydroxyl and siloxane bridges.[12] ¹H and ¹³C NMR can be used to follow the consumption of methoxy groups and the formation of methanol.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to monitor the chemical transformations. Key spectral features include the disappearance of Si-OCH₃ bands, the appearance of Si-OH bands during hydrolysis, and the growth of a broad, strong Si-O-Si peak (around 1000-1100 cm⁻¹) as the network forms.

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the hybrid material and to quantify the residual organic content. The methylene bridge provides significantly higher thermal stability compared to purely organic polymers.[2]

-

Porosity and Surface Area Analysis (BET): Nitrogen adsorption-desorption analysis (BET method) is used to determine the surface area, pore volume, and pore size distribution of the dried gel, which are critical parameters for applications in catalysis, separations, and adsorption.[2][7]

Conclusion

The hydrolysis and condensation of this compound provide a versatile and powerful route to molecularly engineered organic-inorganic hybrid materials. A thorough understanding of the underlying acid- and base-catalyzed reaction mechanisms, coupled with precise control over key experimental parameters, enables researchers to tailor the structure and properties of the resulting methylene-bridged polysilsesquioxanes. The protocols and principles outlined in this guide serve as a foundational resource for scientists and developers aiming to leverage these advanced materials in a wide array of technical applications, from protective coatings and electronic encapsulants to innovative platforms in drug delivery and biomedical devices.[3]

References

- An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Azidopropyl Silane. Benchchem.

- This compound (CAS 18297-79-5) | Electronic Chemicals Supplier Daken Chem. Daken Chem.

- Osterholtz, F. D., & Pohl, E. R. (1991). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Scribd.

- Brinker, C. J. (Date not available). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.

- Mechanism of the Acid-Catalyzed Si-O Bond Cleavage in Siloxanes and Siloxanols. A The - ACS Publications. ACS Publications.

- Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study | Organometallics - ACS Publications. ACS Publications.

- Catalyst for condensation of hydrolyzable silanes and storage stable compositions thereof. Google Patents.

- Synthesis and characterization of organically-bridged polysilsesquioxanes: New hybrid organic-inorganic synthetic glasses. ProQuest.

- Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. ResearchGate.

- Cas 18297-79-5,this compound | lookchem. LookChem.

- Bridged Polysilsesquioxanes. Molecular-Engineering Nanostructured Hybrid Organic-Inorganic Materials. Arizona Board of Regents.

- Bis(triethoxysilyl)methane (CAS 18418-72-9). Benchchem.

- Bridged Polysilsesquioxanes. Molecular-Engineered Hybrid Organic−Inorganic Materials. ACS Publications.

- CAS 18297-79-5 this compound. Alfa Chemistry.

- Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. ResearchGate.

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. Synthesis and characterization of organically-bridged polysilsesquioxanes: New hybrid organic-inorganic synthetic glasses - ProQuest [proquest.com]

- 3. Cas 18297-79-5,this compound | lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. experts.azregents.edu [experts.azregents.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Analysis of Bis(methyldimethoxysilyl)methane

Introduction

Bis(methyldimethoxysilyl)methane (CAS No. 18297-79-5) is an organosilicon compound of significant interest in materials science and synthetic chemistry.[1][2] Its unique structure, featuring two methyldimethoxysilyl groups bridged by a methylene unit, imparts desirable properties for its use as a crosslinking agent, a precursor in the synthesis of silicon-containing polymers, and as a coupling agent.[1][2] A thorough understanding of its molecular structure is paramount for its effective application and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and confirmation of the structure of this compound.

This technical guide provides a detailed analysis of the expected spectral data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and spectral data from analogous compounds to offer a comprehensive interpretation of the anticipated NMR, IR, and mass spectra. This approach provides researchers, scientists, and drug development professionals with a robust framework for the characterization of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to be relatively simple, reflecting the symmetry of the molecule. The predicted chemical shifts are based on the analysis of similar organosilicon compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH ₃ | ~0.1 - 0.2 | Singlet | 6H |

| Si-CH ₂-Si | ~ -0.1 - 0.1 | Singlet | 2H |

| O-CH ₃ | ~3.4 - 3.6 | Singlet | 12H |

Rationale and Interpretation:

The ¹H NMR spectrum is expected to exhibit three distinct signals corresponding to the three unique proton environments in the molecule.

-

Si-CH₃ Protons: The protons of the methyl groups directly attached to the silicon atoms are expected to be the most shielded, appearing at the lowest chemical shift (upfield). This is a characteristic feature of methyl groups bonded to silicon.

-

Si-CH₂-Si Protons: The two protons of the methylene bridge are also in a shielded environment, flanked by two silicon atoms. Their resonance is predicted to be a singlet, appearing at a very low chemical shift, potentially even below 0 ppm.

-

O-CH₃ Protons: The protons of the four methoxy groups are the most deshielded in the molecule due to the electronegativity of the adjacent oxygen atoms. This will cause their signal to appear furthest downfield as a sharp singlet.

Caption: Molecular structure and distinct proton environments of this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is also expected to be straightforward, with three signals corresponding to the three distinct carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-C H₃ | ~ -5 to -10 |

| Si-C H₂-Si | ~ -10 to -15 |

| O-C H₃ | ~50 - 55 |

Rationale and Interpretation:

-

Si-CH₃ and Si-CH₂-Si Carbons: Similar to the proton NMR, the carbons directly attached to silicon are highly shielded and will appear at very low (upfield) chemical shifts, often below 0 ppm. The methylene bridge carbon is expected to be the most shielded.

-

O-CH₃ Carbons: The carbons of the methoxy groups are deshielded by the adjacent oxygen atoms and will resonate at a much higher chemical shift (downfield).

Predicted ²⁹Si NMR Spectral Data

²⁹Si NMR is a powerful tool for characterizing organosilicon compounds. For this compound, a single resonance is expected due to the chemical equivalence of the two silicon atoms.

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound

| Silicon | Predicted Chemical Shift (δ, ppm) |

| Si | ~ -15 to -25 |

Rationale and Interpretation:

The chemical shift of silicon is sensitive to its substitution pattern. For a silicon atom bonded to one carbon, two oxygen atoms, and another silicon (via the methylene bridge), the predicted chemical shift falls within the typical range for such environments.

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound will be characterized by absorptions corresponding to the various bond vibrations within the molecule.

Table 4: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2960-2850 | C-H stretch (in CH₃ and CH₂) | Strong |

| 1465-1450 | C-H bend (in CH₃ and CH₂) | Medium |

| 1260-1250 | Si-CH₃ symmetric deformation | Strong |

| 1190-1080 | Si-O-C asymmetric stretch | Strong, broad |

| 840-760 | Si-C stretch and CH₃ rock on Si | Strong |

Rationale and Interpretation:

-

C-H Vibrations: The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the methyl and methylene groups.

-

Si-CH₃ Deformation: A strong and sharp band around 1260-1250 cm⁻¹ is a hallmark of the symmetric deformation of a methyl group attached to a silicon atom.

-

Si-O-C Stretch: The most intense and broad absorption in the spectrum is expected to be the asymmetric Si-O-C stretching vibration, which is characteristic of alkoxysilanes.

-

Si-C Stretch: The region between 840-760 cm⁻¹ will contain strong absorptions due to Si-C stretching and methyl rocking vibrations on the silicon atom.

Predicted Mass Spectrum Fragmentation

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a series of characteristic fragment ions. The molecular ion peak (M⁺) may be of low abundance due to the lability of the Si-O and Si-C bonds.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 224 | [M]⁺ (Molecular Ion) |

| 209 | [M - CH₃]⁺ |

| 193 | [M - OCH₃]⁺ |

| 163 | [M - CH₃ - 2(OCH₃)]⁺ or [Si(OCH₃)₂CH₂Si(CH₃)]⁺ |

| 133 | [CH₂(Si(OCH₃)CH₃)₂]⁺ - OCH₃ |

| 105 | [Si(OCH₃)₂CH₃]⁺ |

| 89 | [Si(OCH₃)CH₃]⁺ |

Rationale and Interpretation:

The fragmentation pattern will likely be dominated by the loss of methyl and methoxy radicals. Alpha-cleavage (cleavage of the bond adjacent to the silicon atom) is a common fragmentation pathway for organosilanes. The initial loss of a methyl group (m/z 209) or a methoxy group (m/z 193) is highly probable. Subsequent losses of methoxy groups and rearrangements will lead to the other observed fragment ions.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

For researchers seeking to acquire experimental data for this compound, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Prepare a solution of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

²⁹Si NMR: Acquire a ²⁹Si NMR spectrum. Gated decoupling or INEPT/DEPT pulse sequences can be employed to enhance the signal. A relaxation agent may be necessary for quantitative measurements.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in an IR cell.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, for higher purity samples, through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 30-300) to detect the molecular ion and fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. By leveraging established spectroscopic principles and data from analogous compounds, this document serves as a valuable resource for the identification and characterization of this important organosilicon compound. The presented data and interpretations offer a solid foundation for researchers in materials science, polymer chemistry, and related fields to confidently analyze and utilize this compound in their work.

References

-

Lookchem. Cas 18297-79-5,this compound. Available at: [Link].

Sources

Introduction: Understanding the Utility and Risks of Bis(methyldimethoxysilyl)methane

An In-depth Technical Guide to the Safe Handling of Bis(methyldimethoxysilyl)methane

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 18297-79-5) is an organosilicon compound of significant interest in advanced materials science, including applications relevant to the pharmaceutical and medical device industries.[1][2] Its unique structure, featuring two methyldimethoxysilyl groups linked by a methylene bridge, makes it a highly effective crosslinking agent, coupling agent, and an important precursor in organosilicon synthesis.[1][2] Applications range from manufacturing high-stability silicone rubbers and sealants to enhancing the performance of medical-grade implants and developing novel hydrophobic coatings.[1][2]

However, the very reactivity that makes this compound valuable also introduces a spectrum of hazards. The methoxy groups are susceptible to hydrolysis, a reaction that can be initiated by ambient moisture and which liberates methanol, a toxic byproduct.[3] Furthermore, the compound itself is a flammable liquid and presents acute toxicity risks upon exposure.[3][4]

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. It is designed for laboratory professionals and researchers, emphasizing the causality behind safety protocols to foster a deep-rooted culture of safety and scientific integrity.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary control measures.

| Property | Value | Source(s) |

| CAS Number | 18297-79-5 | [4][5] |

| Molecular Formula | C₇H₂₀O₄Si₂ | [1][5] |

| Molecular Weight | 224.40 g/mol | [1][5] |

| Appearance | Clear Liquid | [1] |

| Boiling Point | 175.6 - 184 °C at 760 mmHg | [1][2] |

| Flash Point | 48.8 °C to >65 °C (Closed Cup) | [1][2] |

| Density | 0.931 g/cm³ | [2] |

| Vapor Pressure | 1.53 mmHg at 25 °C | [1][2] |

| Stability | Stable under dry conditions. Decomposes in contact with moist air or water. | [1][3] |

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough understanding of its specific risks is crucial for developing effective safety protocols.[3][4][5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [3][4][5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3][4][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3][4][5] |

| Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [3] |

In-Depth Hazard Analysis

-

Flammability: The compound is a flammable liquid with a flash point that necessitates stringent control of ignition sources.[3][4] Vapors can form explosive mixtures with air, and electrostatic charges generated during transfer can serve as an ignition source.[6] This is why grounding and bonding of containers and the use of non-sparking tools are mandatory procedures, not mere recommendations.[3][4]

-

Reactivity and Byproduct Formation: The primary reactivity hazard stems from its hydrolysis. The silicon-methoxy bond is readily cleaved by water, including atmospheric moisture. This reaction produces methanol and silicon dioxide.[3]

-

Causality: The liberation of methanol is a significant concern. Methanol is toxic and has a chronic effect on the central nervous system.[3] The US OSHA Permissible Exposure Limit (PEL) for methanol is a Time-Weighted Average (TWA) of 200 ppm.[3] Therefore, any breach of containment can lead to the generation of a toxic, volatile byproduct, compounding the initial exposure risk.

-

-

Health Hazards:

-

Acute Effects: Direct contact can cause serious eye irritation and may irritate the skin and respiratory tract.[3] Inhalation, ingestion, or significant dermal absorption is harmful and can lead to systemic toxicity.[3][4]

-

Chronic Effects: The potential for chronic toxicity is linked to the liberation of methanol upon hydrolysis. Repeated low-level exposure in poorly ventilated areas could lead to central nervous system effects.[3]

-

Risk Assessment Workflow

A dynamic risk assessment is not a one-time checklist but a continuous process. It begins with identifying the hazards inherent to the chemical and the specific experimental protocol. This is followed by an evaluation of the risk, considering the likelihood and severity of potential exposure. Based on this evaluation, appropriate control measures are implemented. The effectiveness of these controls must be regularly reviewed and updated.

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. lookchem.com [lookchem.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane | C7H20O4Si2 | CID 22340669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

Methodological & Application

Application Notes and Protocols: Bis(methyldimethoxysilyl)methane as a Crosslinking Agent for High-Performance Polymers

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Bis(methyldimethoxysilyl)methane (CAS: 18297-79-5) as a high-performance crosslinking agent. This compound is an organosilicon compound valued for its ability to form robust, three-dimensional polymer networks, thereby significantly enhancing the mechanical, thermal, and chemical stability of various materials.[1][2] The primary crosslinking mechanism proceeds via a moisture-initiated hydrolysis and condensation reaction, which is particularly effective for polymers containing reactive hydroxyl groups, such as silicone elastomers. These enhanced materials find critical applications in medical devices, advanced coatings, adhesives, and electronics.[1][2] This guide details the underlying chemical principles, step-by-step experimental protocols for creating crosslinked silicone elastomers, methods for characterization, and critical safety and handling information.

Core Principles and Physicochemical Properties

This compound is a unique crosslinker due to its structure, featuring two methyldimethoxysilyl groups linked by a stable methylene bridge.[1] This structure allows for the formation of short, well-defined crosslinks that enhance material properties without introducing excessive rigidity. The key to its function lies in the reactivity of the silicon-methoxy (Si-OCH₃) bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18297-79-5 | [1][2] |

| Molecular Formula | C₇H₂₀O₄Si₂ | [1][3][4] |

| Molecular Weight | 224.40 g/mol | [1][4][5] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 184 °C at 760 mmHg | [1][6] |

| Density | 0.931 g/cm³ | [2] |

| Flash Point | >65 °C | [1] |

| Vapor Pressure | 1.53 mmHg at 25 °C | [1][2] |

Storage and Handling

This compound is highly sensitive to moisture. The methoxy groups will readily hydrolyze upon contact with atmospheric water. Therefore, it is imperative to store the compound in tightly sealed containers under an inert, dry atmosphere (e.g., nitrogen or argon).[1] It is also a flammable liquid and should be kept away from heat, sparks, and open flames.[3][7] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[8]

The Crosslinking Mechanism: A Two-Stage Process

The conversion of a liquid or malleable polymer into a solid, elastic network using this compound occurs through a condensation cure mechanism. This process involves two fundamental steps: hydrolysis and condensation.

-

Hydrolysis: The process is initiated by the presence of water (typically ambient moisture). The silicon-methoxy bonds are cleaved, forming reactive silanol (Si-OH) groups and liberating methanol as a byproduct.[1] This reaction is the rate-limiting step and is dependent on the ambient humidity and temperature.

-

Condensation: The newly formed, highly reactive silanol groups on the crosslinker molecule then condense with hydroxyl groups present on the polymer chains (e.g., hydroxyl-terminated polydimethylsiloxane, PDMS-OH). This reaction forms stable silicon-oxygen-silicon (siloxane) bridges, which constitute the crosslinks. Alternatively, two silanol groups from different crosslinker molecules can also condense. This process releases water, which can then participate in further hydrolysis reactions.

The overall reaction is often accelerated by a catalyst, such as an organotin compound (e.g., dibutyltin dilaurate) or an organotitanate, which facilitates the condensation step.

Figure 1: The two-stage hydrolysis and condensation mechanism for crosslinking.

Key Applications in Research and Development

The ability of this compound to form durable, stable networks makes it a valuable tool across several industries.

-